molecular formula C3HBrFNS B2923193 4-Bromo-2-fluorothiazole CAS No. 1207608-60-3; 1209459-33-5

4-Bromo-2-fluorothiazole

Cat. No.: B2923193
CAS No.: 1207608-60-3; 1209459-33-5
M. Wt: 182.01
InChI Key: QLALGPKAXVTOQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-fluorothiazole is a halogenated thiazole derivative characterized by a bromine atom at the 4-position and a fluorine atom at the 2-position of the thiazole ring. This compound serves as a versatile intermediate in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and modulate electronic properties for targeted applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrFNS/c4-2-1-7-3(5)6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLALGPKAXVTOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrFNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209459-33-5
Record name 4-bromo-2-fluoro-1,3-thiazole
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Comparison with Similar Compounds

4-Bromo-2-(thiomethyl)thiazole (C₄H₄BrNS₂)

  • Molecular Weight : 210.12 g/mol .
  • Key Differences: Replaces the 2-fluoro substituent with a thiomethyl (-SCH₃) group.
  • Applications : Used as a unique chemical in early-stage discovery research .

6-Bromo-4-fluoro-1,3-benzothiazol-2-amine (C₇H₄BrFN₂S)

  • Molecular Weight : 247.09 g/mol .
  • Key Differences: Incorporates a fused benzene ring and an amino (-NH₂) group at the 2-position. The amino group enhances hydrogen-bonding capacity, making this compound more suitable for targeting biological receptors .

2-Bromo-4-phenyl-1,3-thiazole (C₉H₆BrNS)

  • Molecular Weight : 240.12 g/mol .
  • Key Differences : Substitutes the 2-fluoro group with a phenyl ring. The phenyl group introduces steric bulk and π-π stacking interactions, which are critical for crystallinity and material stability .

Bioactive Analogues

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Activity : Exhibits antimicrobial properties, attributed to the chloro-fluoro synergy in enhancing electrophilicity .

6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole

  • Comparison : The imidazothiadiazole core differs from thiazole but retains bromo-fluoro substituents, suggesting similar electronic profiles for target binding .

Physicochemical and Structural Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
4-Bromo-2-fluorothiazole C₃HBrFNS ~193.98 (estimated) 4-Br, 2-F High electrophilicity, small size
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 4-Br, 2-SCH₃ Increased lipophilicity
6-Bromo-4-fluorobenzothiazol-2-amine C₇H₄BrFN₂S 247.09 6-Br, 4-F, 2-NH₂ Enhanced hydrogen bonding
2-Bromo-4-phenylthiazole C₉H₆BrNS 240.12 2-Br, 4-Ph Steric bulk, π-π interactions

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